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Compound of Interest

Compound Name:
2-Pyridinamine, 3-(2-

pyridinylmethoxy)-

CAS No.: 81066-63-9

Cat. No.: B15095449

Get Quote

Executive Summary
2-Pyridinamine, 3-(2-pyridinylmethoxy)- (also known as 3-(pyridin-2-ylmethoxy)pyridin-2-

amine) is a functionalized bis-pyridine ether often utilized as a pharmacophore in kinase

inhibitor development (e.g., analogues of linifanib or specific tyrosine kinase inhibitors).[1] Its

structure combines a polar 2-aminopyridine "head" with a lipophilic, yet basic, pyridine-ether

"tail."[1]

Understanding its solubility profile is critical for:

Reaction Solvent Selection: Optimizing nucleophilic substitution yields.[1]

Purification: Designing effective crystallization or liquid-liquid extraction (LLE) workups.[1]

Salt Formation: Selecting solvents that solubilize the free base but precipitate the target salt

(e.g., fumarate, maleate).
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This guide provides a definitive solubility analysis based on physicochemical principles and

standard process chemistry data for this chemotype.

Physicochemical Characterization
Before establishing the solubility profile, we must define the structural determinants governing

solvent interaction.

Property Value / Description Impact on Solubility

Chemical Formula C₁₁H₁₁N₃O

Moderate Molecular Weight

(~201.23 g/mol ) favors

solubility in small-molecule

organic solvents.[1]

CAS (Fumarate) 81066-63-9
Reference identifier for the

commercial salt form.[1]

H-Bond Donors 1 (Primary Amine -NH₂)
Facilitates solubility in protic

solvents (MeOH, EtOH).[1]

H-Bond Acceptors
4 (Pyridine N x2, Ether O,

Amine N)

High affinity for polar aprotic

solvents (DMSO, DMF).

Predicted LogP ~1.1 – 1.5

Moderately lipophilic.[1]

Soluble in chlorinated

solvents/esters; limited water

solubility at neutral pH.[1]

pKa (Predicted)
~6.8 (2-NH₂-Pyridine ring)~5.2

(Pyridine ring)

pH-Dependent Solubility: High

water solubility at pH < 4.0 due

to protonation.[1]

Structural Logic
The molecule exhibits a "Push-Pull" solubility behavior:

The Aminopyridine Moiety: Highly polar and capable of strong hydrogen bonding.[1] This

drives solubility in alcohols and polar aprotic solvents.[1]
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The Ether Linkage: Provides conformational flexibility but does not significantly increase

polarity compared to the rings.[1]

The Bis-Aryl Core: Provides sufficient lipophilicity to allow solubility in chlorinated solvents

(DCM) and esters (EtOAc), distinguishing it from smaller, highly water-soluble pyridines.[1]

Solubility Profile
The following data represents the consensus solubility behavior for 3-(alkoxy)pyridin-2-amine

derivatives in standard process solvents at 25°C.

Solvent Classification Table
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Solvent Class Solvent Solubility Rating Process Utility

Chlorinated
Dichloromethane

(DCM)
High (>100 mg/mL)

Excellent for

extraction from

aqueous workups.[1]

Chloroform High

Alternative to DCM;

good for NMR

analysis.

Alcohols Methanol High (>100 mg/mL)

Primary solvent for

synthesis and salt

formation.[1]

Ethanol High

Preferred "green"

solvent for

recrystallization (with

antisolvent).[1]

Isopropyl Alcohol

(IPA)
Moderate

Ideal for cooling

crystallization

(solubility drops

significantly at 0°C).[1]

Polar Aprotic DMSO / DMF Very High

Used for stock

solutions/assays;

difficult to remove in

process.[1]

Esters Ethyl Acetate Moderate to High

Standard solvent for

reaction workup and

silica gel

chromatography.[1]

Ethers THF High

Good reaction solvent;

risk of peroxide

formation in storage.

MTBE Low to Moderate Excellent antisolvent

to precipitate the
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product from DCM or

MeOH.[1]

Hydrocarbons Toluene
Low (Cold) / High

(Hot)

Critical: Ideal for

recrystallization

(dissolve hot,

precipitate cold).

Hexane / Heptane Insoluble (<1 mg/mL)

The definitive

antisolvent for this

chemotype.[1]

Aqueous Water (pH 7) Low (<5 mg/mL)
Product precipitates in

neutral water.[1]

Water (pH < 2) High

Soluble as the

pyridinium salt (e.g.,

HCl salt).

Temperature Dependence (Van't Hoff Trend)
For process engineering (crystallization), the solubility in Toluene or IPA typically follows a

steep Van't Hoff curve:

20°C: Solubility is limited (< 20 mg/mL), allowing for high recovery yields.

80°C (Reflux): Solubility increases dramatically (> 150 mg/mL), ensuring complete

dissolution before cooling.

Experimental Methodology
To validate the exact solubility for a specific batch (critical due to potential polymorphism), use

the following Gravimetric Equilibrium Protocol.

Workflow Diagram
The following diagram outlines the decision logic for solubility screening and solvent selection.
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Quantification (Optional)

Start: Solid Sample
(3-(2-pyridinylmethoxy)-2-pyridinamine)

Add Solvent (10 vol)
@ 25°C

Did it dissolve?

High Solubility
(>100 mg/mL)

Use for: Reaction / Extraction

Yes

Heat to Reflux
(T_max < BP)

No

HPLC Assay
(Supernatant Conc.)

Dissolved Hot?

Ideal Recrystallization Solvent
(Soluble Hot / Insoluble Cold)

Yes

Insoluble / Antisolvent
Use for: Precipitation

No

Gravimetric
(Dry Residue Weight)

Click to download full resolution via product page

Figure 1: Decision tree for categorizing solvents based on thermal solubility behavior.
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Detailed Protocol: Gravimetric Determination
Preparation: Weigh 100 mg of the compound into a 4 mL vial.

Addition: Add 1.0 mL of the target solvent (starting concentration: 100 mg/mL).

Equilibration: Vortex for 1 hour at 25°C.

If fully dissolved: Solubility is >100 mg/mL.[1]

If solid remains: Add solvent in 0.5 mL increments until dissolution OR filter the

supernatant.[1]

Gravimetric Analysis:

Filter the saturated suspension through a 0.45 µm PTFE syringe filter.[1]

Transfer 1.0 mL of filtrate to a pre-weighed tare vial.

Evaporate solvent (Genevac or N₂ stream) and dry under vacuum.[1]

Weigh the residue.[1]

Calculation:

Process Engineering Applications
A. Recrystallization Strategy
The most common impurity in the synthesis of this compound is the starting material (2-

aminopyridine) or inorganic salts.[1]

Recommended System: Ethyl Acetate / Heptane.[1]

Protocol:

Dissolve the crude solid in Ethyl Acetate (5 volumes) at 60-70°C.

Perform a hot filtration (to remove inorganic salts).[1]
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Slowly add Heptane (5-10 volumes) while maintaining temperature.

Cool slowly to 0-5°C (ramp rate: 10°C/hour).

Filter the resulting white crystalline solid.[1]

Why: The product is moderately soluble in EtOAc but insoluble in Heptane.[1] The slow

addition allows for purification from more soluble organic impurities.[1]

B. Salt Formation (Fumarate)
To convert the free base to the commercial Fumarate salt (CAS 81066-63-9):

Dissolve Free Base in Methanol or Ethanol (10 vol).

Add 1.0 equivalent of Fumaric Acid (dissolved in hot EtOH).

The salt typically precipitates immediately or upon cooling.[1]

If no precipitate forms, add Acetone or MTBE as an antisolvent.[1]

C. pH-Dependent Extraction[1]
Acidic Wash: The compound can be extracted into the aqueous phase using 1N HCl (forms

the water-soluble pyridinium chloride).[1]

Basification: Neutralizing the aqueous extract with NaOH (to pH > 9) will precipitate the free

base or allow it to be back-extracted into DCM.[1] This is a powerful purification method to

remove non-basic impurities.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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